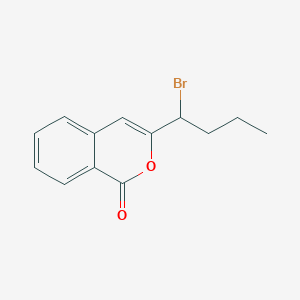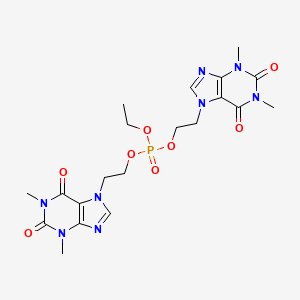
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is a complex organic compound that belongs to the class of phosphate esters. These esters are particularly significant in biochemistry due to their role in various biological processes . This compound is characterized by its unique structure, which includes a phosphoric acid moiety esterified with two ethyl groups and a purine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid esters typically involves the reaction of phosphoric acid with alcohols. In the case of phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester, the reaction would involve the esterification of phosphoric acid with the corresponding alcohol derivatives under controlled conditions . The reaction is usually catalyzed by acids or bases to facilitate the esterification process.
Industrial Production Methods
Industrial production of such complex esters often involves multi-step synthesis processes. These processes include the preparation of intermediate compounds, followed by their esterification with phosphoric acid. The conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid esters can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert these esters into their corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation would yield phosphoric acid derivatives, while reduction would produce alcohols .
Scientific Research Applications
Phosphoric acid esters have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Play a crucial role in cellular processes, including energy transfer and signal transduction.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphoric acid esters involves their interaction with specific molecular targets and pathways. These compounds can act as inhibitors or activators of enzymes, affecting various biochemical processes. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphate esters such as:
- Bis(2-ethylhexyl) phosphate
- Phosphoric acid, 2-hydroxyethyl methacrylate ester
- Phosphoric acid, ethyl ester
Uniqueness
Phosphoric acid, bis(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl) ethyl ester is unique due to its specific structure, which includes a purine derivative. This structure imparts distinct biochemical properties, making it valuable for specific applications in medicine and biology .
Properties
CAS No. |
69387-80-0 |
|---|---|
Molecular Formula |
C20H27N8O8P |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
bis[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl] ethyl phosphate |
InChI |
InChI=1S/C20H27N8O8P/c1-6-34-37(33,35-9-7-27-11-21-15-13(27)17(29)25(4)19(31)23(15)2)36-10-8-28-12-22-16-14(28)18(30)26(5)20(32)24(16)3/h11-12H,6-10H2,1-5H3 |
InChI Key |
CQDRRXOHVXUBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)

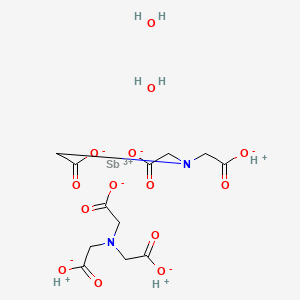
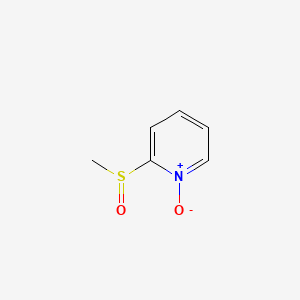
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
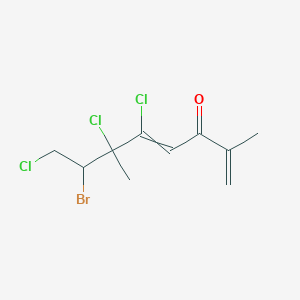
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane](/img/structure/B14458260.png)
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
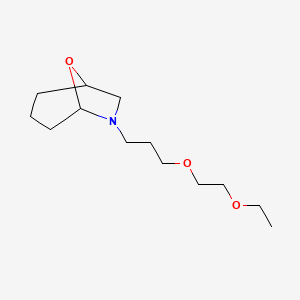
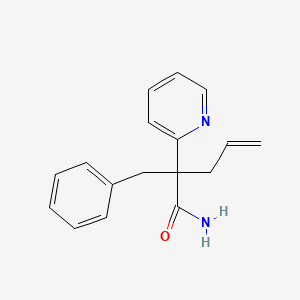
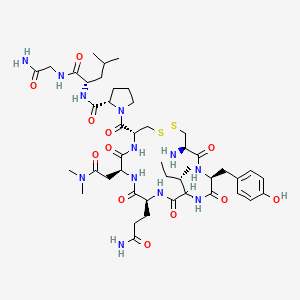
![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
